![molecular formula C17H15Cl2N3 B1460032 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride CAS No. 477762-41-7](/img/structure/B1460032.png)

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

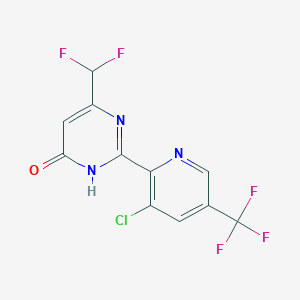

“8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride” is a chemical compound with the molecular formula C17H15Cl2N3 . It has an average mass of 332.227 Da and a monoisotopic mass of 331.064301 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学的研究の応用

Hexaazatriphenylene (HAT) Derivatives in Research

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride is structurally related to hexaazatriphenylene (HAT) derivatives, which are known for their electron deficiency, rigid, planar, aromatic discotic system, and remarkable π–π stacking ability. These properties make HAT derivatives an ideal scaffold for a variety of molecular, macromolecular, and supramolecular systems, used in diverse applications. Research has leveraged HAT derivatives in fields like organic materials and nanoscience, particularly as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage, highlighting their versatility and importance in the scientific community (Segura et al., 2015).

Chlorophenols and Environmental Engineering

While not directly related to 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride, the study and application of chlorophenols (CPs) in environmental engineering provide context for the broader class of chlorinated compounds in scientific research. CPs have been identified as toxic to humans and the environment, and research has focused on their efficient removal, especially using zero valent iron (ZVI) and iron-based bimetallic systems. This work is crucial for understanding the behavior of chlorinated compounds in environmental settings and devising strategies for mitigating their impact, which could be applicable to related compounds (Gunawardana et al., 2011).

Quinoline Derivatives in Corrosion Inhibition

Research on quinoline derivatives has revealed their significance as anticorrosive materials. Quinoline derivatives exhibit effective corrosion inhibition due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The review highlights the application of quinoline derivatives as corrosion inhibitors and emphasizes the potential of these compounds in creating advanced materials for protection against corrosion (Verma et al., 2020).

特性

IUPAC Name |

N-[1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREMMCAHTPJRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136237887 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)

![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)

![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)

![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)